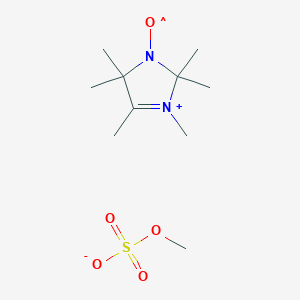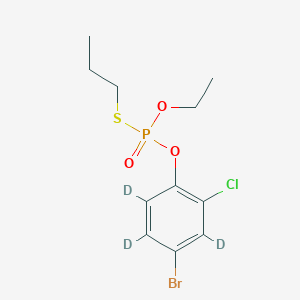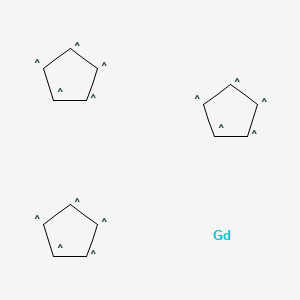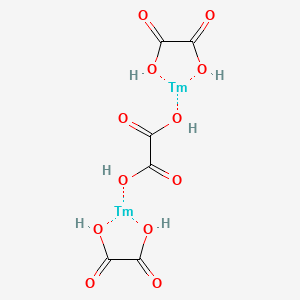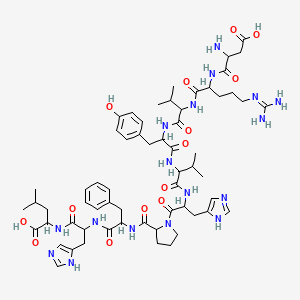
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a chlorine atom at the 7th position and a propanoic acid group at the 1st position. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoxaline-2,3-diones
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl-2-thiophenecarboxylic acid methyl ester
Uniqueness
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the propanoic acid group at the 1st position contribute to its unique reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H11ClN2O3 |
|---|---|
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-1-2-8-9(5-7)14(4-3-11(16)17)10(15)6-13-8/h1-2,5,13H,3-4,6H2,(H,16,17) |
Clave InChI |
NQQAASICWNSKLF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C2=C(N1)C=CC(=C2)Cl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
